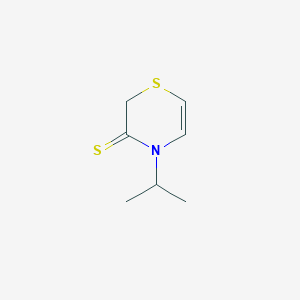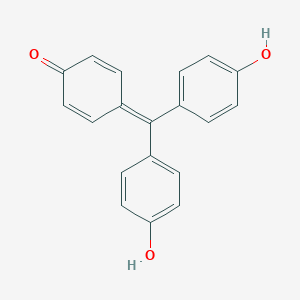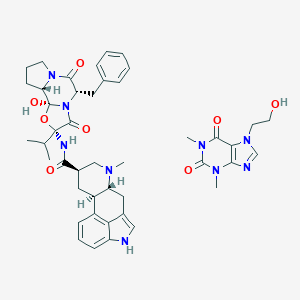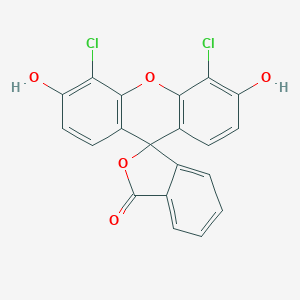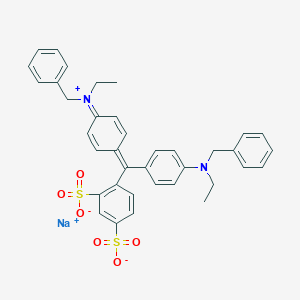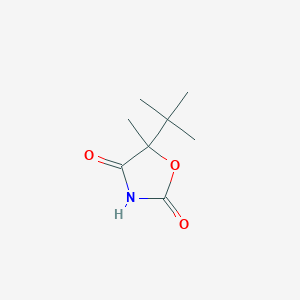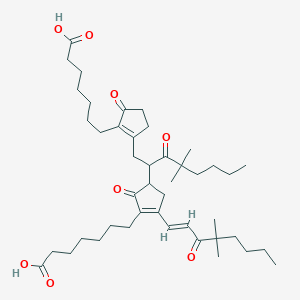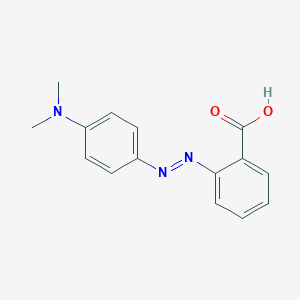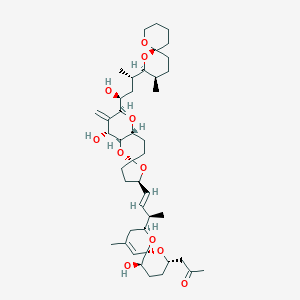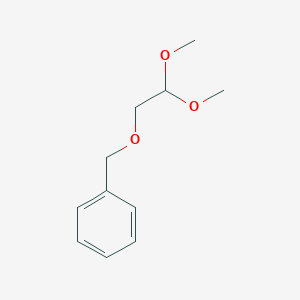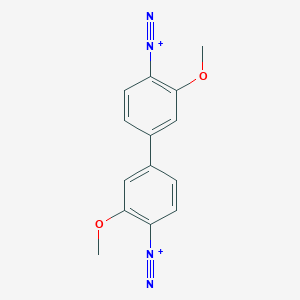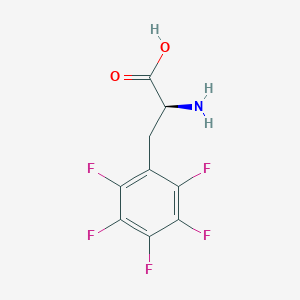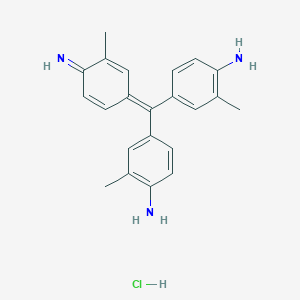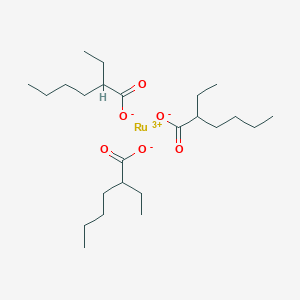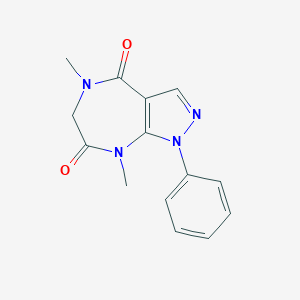
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione, also known as PDD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. PDD is a diazepine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it of interest to researchers in the fields of pharmacology, biochemistry, and neuroscience.
作用機序
The exact mechanism of action of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and seizure activity, and its modulation by 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione may be responsible for the compound's anxiolytic and anticonvulsant effects.
生化学的および生理学的効果
In addition to its effects on the GABA-A receptor, 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been shown to exhibit a range of other biochemical and physiological effects. These include the modulation of the activity of various neurotransmitters, such as dopamine and serotonin, as well as the inhibition of the enzyme monoamine oxidase. 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has also been shown to exhibit antioxidant and anti-inflammatory properties, suggesting that it may have potential therapeutic applications in conditions associated with oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of using 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione in lab experiments is its relatively low toxicity compared to other diazepine derivatives. This makes it a safer compound to work with, particularly in studies involving animal models. However, one limitation of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione. One area of interest is the development of new drugs based on the structure of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione, with the aim of improving its therapeutic potential and reducing any potential side effects. Another area of research is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamate and adenosine systems. Additionally, there is potential for 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione to be investigated as a treatment for other conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases.
合成法
The synthesis of 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been achieved through a variety of methods, including the condensation of 1,2,4-triazole-3-thione with ethyl acetoacetate, followed by the reaction of the resulting intermediate with phenylhydrazine and acetic anhydride. Other methods have involved the use of cyclization reactions and the condensation of hydrazine derivatives with cyclic ketones.
科学的研究の応用
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been investigated for its potential therapeutic applications in a range of conditions, including anxiety, depression, and epilepsy. Studies have shown that 1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione exhibits anxiolytic and anticonvulsant effects in animal models, with some researchers suggesting that it may be a promising candidate for the development of new anti-anxiety and anticonvulsant drugs.
特性
CAS番号 |
126568-00-1 |
|---|---|
製品名 |
1-Phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione |
分子式 |
C14H14N4O2 |
分子量 |
270.29 g/mol |
IUPAC名 |
5,8-dimethyl-1-phenyl-6H-pyrazolo[3,4-e][1,4]diazepine-4,7-dione |
InChI |
InChI=1S/C14H14N4O2/c1-16-9-12(19)17(2)13-11(14(16)20)8-15-18(13)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
InChIキー |
FVIAXXYCNHWPPB-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C2=C(C1=O)C=NN2C3=CC=CC=C3)C |
正規SMILES |
CN1CC(=O)N(C2=C(C1=O)C=NN2C3=CC=CC=C3)C |
その他のCAS番号 |
126568-00-1 |
同義語 |
1-PDHPDD 1-phenyl-5,8-dimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



